molecular formula C8H6BrNO2 B2653264 (Z)-5-bromobenzofuran-3(2H)-one oxime CAS No. 1937343-64-0

(Z)-5-bromobenzofuran-3(2H)-one oxime

Cat. No.: B2653264
CAS No.: 1937343-64-0
M. Wt: 228.045
InChI Key: LDTIROMWTPFFNO-JXMROGBWSA-N
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Description

(Z)-5-Bromobenzofuran-3(2H)-one oxime is a chemical compound of significant interest in organic and medicinal chemistry research, combining a benzofuranone scaffold with an oxime functional group. The benzofuran core is a privileged structure in drug discovery, found in numerous compounds with physiological and pharmacological properties . The oxime group (R1R2C=NOH) is a versatile functional handle that exists as syn and anti stereoisomers, with this product specified as the Z conformer . This molecular architecture makes it a valuable intermediate for developing new therapeutic agents. Its primary research application is as a key precursor in oxime-based "click chemistry" for the rapid synthesis of diverse compound libraries . This method is particularly valuable in inhibitor development, where an aminooxy platform can be diversified with a library of aldehydes to generate bidentate inhibitors for enzyme targets such as protein tyrosine phosphatases (PTPs) . Furthermore, benzofuran and oxime derivatives are extensively investigated for their anticancer properties. Research indicates that hybrids containing these scaffolds can act as dual inhibitors of key serine/threonine kinases like CDK2 and GSK-3β, which are prominent oncotargets in cancers such as breast cancer . The bromine atom on the benzofuran ring enhances the compound's utility by facilitating further structural elaboration through cross-coupling reactions, enabling researchers to explore a wider chemical space around this core structure . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-(5-bromo-1-benzofuran-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-8-6(3-5)7(10-11)4-12-8/h1-3,11H,4H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTIROMWTPFFNO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NO)C2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\O)/C2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis of Z 5 Bromobenzofuran 3 2h One Oxime

Principles of Oxime Stereoisomerism ((Z) vs. (E))

Oximes, characterized by the R¹R²C=NOH functional group, exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). This isomerism results in two possible stereoisomers, designated as (E) and (Z). The assignment of these descriptors follows the Cahn-Ingold-Prelog (CIP) priority rules, which are applied to the substituents on the double-bonded atoms.

For an oxime, the substituents on the nitrogen atom are the hydroxyl (-OH) group and a lone pair of electrons. The hydroxyl group always has a higher priority than the lone pair. The substituents on the carbon atom are determined by the specific ketone or aldehyde from which the oxime is derived.

The configuration is assigned as follows:

(Z)-isomer : The higher-priority groups on the carbon and nitrogen atoms are on the same side of the C=N double bond (Zusammen, German for "together").

(E)-isomer : The higher-priority groups on the carbon and nitrogen atoms are on opposite sides of the C=N double bond (Entgegen, German for "opposite").

In the case of 5-bromobenzofuran-3(2H)-one oxime, the substituents on the imine carbon are the benzofuranone ring system and the two hydrogen atoms at the C2 position. For the purpose of assigning priority at C3, we consider the groups attached directly to it within the ring. The (Z) designation for the title compound indicates that the hydroxyl group and the higher-priority substituent on the C3 carbon are on the same side of the C=N double bond. The stability of (E) and (Z) isomers can be influenced by steric hindrance between the substituents. Generally, the isomer with less steric strain is thermodynamically more stable. csic.es

Conformational Preferences within the Benzofuranone and Oxime Moieties

Benzofuranone Moiety : The benzofuranone ring system, consisting of a fused benzene (B151609) and a furanone ring, is largely planar. researchgate.netjcchems.comresearchgate.net X-ray crystallographic studies on related benzofuran (B130515) derivatives show that the atoms of the bicyclic system deviate only slightly from a mean plane. researchgate.netjcchems.com This planarity is due to the sp² hybridization of the aromatic carbons and the delocalization of π-electrons across the ring system. The substituents attached to this planar core, such as the bromine atom at position 5, will also lie in or very close to this plane.

Oxime Moiety : The C=N-O-H group of the oxime has its own conformational flexibility, primarily concerning the torsion angle around the N-O single bond. The orientation of the hydroxyl proton can be either syn-periplanar or anti-periplanar relative to the C=N bond. The preferred conformation is often one that allows for the formation of stabilizing intramolecular or intermolecular hydrogen bonds. In the solid state, many oximes form hydrogen-bonded dimers. researchgate.netjcchems.com

For (Z)-5-bromobenzofuran-3(2H)-one oxime, the spatial arrangement between the oxime's hydroxyl group and the adjacent carbonyl oxygen or the hydrogens on the C2 position of the furanone ring would be a key determinant of its most stable conformation.

Experimental Methodologies for Stereochemical Assignment

The unambiguous determination of the stereochemistry and conformation of oxime isomers relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between (E) and (Z) isomers of oximes in solution. nih.govresearchgate.netuv.mx

¹H and ¹³C NMR Chemical Shifts : The chemical shifts of protons and carbons near the C=N bond are sensitive to the stereochemistry. The spatial orientation of the hydroxyl group influences the electronic environment of the neighboring nuclei. Protons or carbons that are spatially close to the electronegative oxygen of the hydroxyl group in one isomer will experience a different magnetic environment compared to the other isomer, leading to distinct chemical shifts. reddit.com

Nuclear Overhauser Effect (NOE) Spectroscopy : Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly definitive for stereochemical assignment. nih.govmdpi.com This technique detects spatial proximity between protons. For the (Z)-isomer of 5-bromobenzofuran-3(2H)-one oxime, a NOE cross-peak would be expected between the oxime -OH proton and the protons on the C2 of the furanone ring, as they are on the same side of the C=N bond. Conversely, in the (E)-isomer, the -OH proton would be distant from these C2 protons, and no such correlation would be observed. researchgate.net The observation of a NOE is typically limited to protons within 4-5 Å of each other. mdpi.com

Table 1: Illustrative ¹H NMR Data for Distinguishing Oxime Isomers Note: This table presents hypothetical data based on general principles for illustrative purposes.

ProtonExpected Chemical Shift (ppm) for (Z)-isomerExpected Chemical Shift (ppm) for (E)-isomerKey NOESY Correlation for (Z)-isomer
-OH~10-12~10-12Correlation to C2-H₂
C2-H₂~3.5-4.5~3.0-4.0Correlation to -OH
Aromatic H~7.0-8.0~7.0-8.0None with -OH

X-ray crystallography is the gold standard for the unequivocal determination of the absolute configuration and solid-state conformation of molecules. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles.

For this compound, a crystallographic study would provide:

Unambiguous (Z) configuration : The positions of the hydroxyl group and the benzofuranone ring relative to the C=N double bond would be definitively established.

Solid-State Conformation : It would reveal the planarity of the benzofuranone system and the preferred orientation of the oxime group. researchgate.net

Intermolecular Interactions : The analysis would detail intermolecular forces, such as hydrogen bonding, which often leads to the formation of dimers or more complex networks in the crystal lattice. researchgate.netjcchems.com Studies on similar 5-bromobenzofuran (B130475) oxime derivatives have shown the formation of centrosymmetric hydrogen-bonded dimers via O-H···N interactions. researchgate.netjcchems.com

Table 2: Representative Crystallographic Data for a Related Bromobenzofuran Oxime Derivative Source: Based on data for 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime. jcchems.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Bond Length C=N (Å)~1.28
Bond Length N-O (Å)~1.40
Angle C-N-O (°)~111
Key Intermolecular InteractionO-H···N Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation. mdpi.com The vibrational frequencies of specific bonds are sensitive to their environment, including steric effects and hydrogen bonding. mdpi.com

In the context of this compound, key vibrational modes would include:

O-H stretch : The frequency of this vibration is highly sensitive to hydrogen bonding. A broad band around 3200-3400 cm⁻¹ would suggest intermolecular hydrogen bonding, typical in the solid state.

C=N stretch : This vibration typically appears in the 1640-1690 cm⁻¹ region. Its exact position can differ slightly between (E) and (Z) isomers.

N-O stretch : This mode is usually found in the 900-960 cm⁻¹ range.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved, further corroborating conformational data obtained from other methods. mdpi.com

Tautomerism in Benzofuran Oxime Systems

Tautomerism is a phenomenon where isomers, known as tautomers, can interconvert through the migration of a proton. In oxime systems, the most relevant form of tautomerism is the equilibrium between the oxime and its corresponding nitrone form. rsc.org

Oxime ⇌ Nitrone

This equilibrium involves a 1,2-proton shift from the oxygen to the nitrogen atom, accompanied by a shift of the π-bond. While the oxime form is generally more stable, the nitrone tautomer can be a reactive intermediate in certain chemical reactions. researchgate.net Computational studies have suggested that the isomerization may proceed through a bimolecular process involving two oxime molecules, rather than a simple intramolecular hydrogen shift. rsc.org

For this compound, the equilibrium would lie heavily towards the oxime form under normal conditions. However, the potential for the existence of the nitrone tautomer, even in very low concentrations, could be significant for its chemical reactivity, particularly in cycloaddition reactions where nitrones are known to be highly reactive dipoles. researchgate.net The presence of electron-donating or withdrawing groups on the benzofuranone ring system could influence the relative stability of the tautomers and the position of the equilibrium. researchgate.net

Reactivity and Transformational Chemistry of Z 5 Bromobenzofuran 3 2h One Oxime

Reactivity of the Oxime Functionality

The oxime group in (Z)-5-bromobenzofuran-3(2H)-one oxime is a key site for chemical modification. Its reactivity encompasses nucleophilic additions to the sp²-hybridized carbon, skeletal rearrangements, and both oxidative and reductive transformations.

Nucleophilic Reactivity and Additions to the Oxime Carbon

While direct nucleophilic addition to the carbon of an oxime double bond is not as common as addition to a carbonyl carbon, the electrophilic character of the oxime carbon in this compound can be exploited under certain conditions. The polarization of the C=N bond, influenced by the electron-withdrawing nature of the adjacent oxygen atom within the benzofuranone ring system, renders the carbon atom susceptible to attack by strong nucleophiles.

Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, could potentially lead to the formation of substituted hydroxylamines after quenching. The stereochemistry of the oxime, being in the (Z)-configuration, may influence the facial selectivity of the nucleophilic attack.

NucleophileReagent ExamplePotential Product
Carbon NucleophileMethylmagnesium bromide (CH₃MgBr)2-(hydroxyamino)-2-methyl-5-bromobenzofuran-3(2H)-one
HydrideSodium borohydride (B1222165) (NaBH₄)2-(hydroxyamino)-5-bromobenzofuran-3(2H)-one

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic and highly significant reaction of oximes, converting them into amides or lactams upon treatment with acidic reagents. wikipedia.orgwebsite-files.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org For this compound, a cyclic ketoxime, this rearrangement would be expected to yield a seven-membered lactam. The reaction is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group.

In the case of this compound, the migrating group would be the C2 carbon of the benzofuranone ring, leading to ring expansion. The resulting nitrilium ion is then trapped by water to afford the lactam after tautomerization. A variety of reagents can be employed to promote this transformation, ranging from strong acids like sulfuric acid and polyphosphoric acid to milder reagents like phosphorus pentachloride or tosyl chloride. wikipedia.org

Table 4.1.2: Reagents for Beckmann Rearrangement

Reagent Conditions Product
Concentrated H₂SO₄ Heating 6-bromo-3,4-dihydro-1,5-benzoxazepin-2(5H)-one
PCl₅ Inert solvent, 0 °C to rt 6-bromo-3,4-dihydro-1,5-benzoxazepin-2(5H)-one

Oxidative and Reductive Transformations of the Oxime Group

The oxime functionality of this compound can undergo both oxidation and reduction.

Oxidative Transformations: Oxidation of the oxime can lead to the corresponding ketone, 5-bromobenzofuran-3(2H)-one. This can be achieved using various oxidizing agents. Mild conditions are often preferred to avoid over-oxidation or degradation of the benzofuranone core. Additionally, under certain oxidative conditions, oximes can be converted to nitro compounds or undergo cleavage reactions.

Reductive Transformations: Reduction of the oxime group typically yields the corresponding primary amine. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity. Catalytic hydrogenation over palladium or platinum catalysts is a common method. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid can also be effective. The resulting 3-amino-5-bromobenzofuran-2-ol is a valuable synthetic intermediate.

TransformationReagentProduct
OxidationSodium periodate5-bromobenzofuran-3(2H)-one
ReductionH₂, Pd/C3-amino-5-bromobenzofuran-2-ol
ReductionLiAlH₄3-amino-5-bromobenzofuran-2-ol

Transformations Involving the Bromine Substituent

The bromine atom at the 5-position of the benzofuranone ring is a versatile functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling and other substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. mdpi.comnih.govnih.gov The bromine atom in this compound is well-positioned for such transformations, allowing for the introduction of various substituents at the 5-position.

Suzuki Coupling: This reaction involves the coupling of the bromo-substrate with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This would allow for the synthesis of 5-aryl or 5-vinyl substituted benzofuranone oximes.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. This would yield 5-alkenylbenzofuranone oximes.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This provides a direct route to 5-alkynylbenzofuranone oximes.

Table 4.2.1: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 5-phenylbenzofuran-3(2H)-one oxime
Heck Styrene Pd(OAc)₂, PPh₃, Et₃N 5-styrylbenzofuran-3(2H)-one oxime

Nucleophilic Aromatic Substitution and Lithium-Halogen Exchange

Beyond palladium catalysis, the bromine substituent can be replaced through other mechanisms.

Nucleophilic Aromatic Substitution (SNAr): While generally challenging on electron-rich aromatic systems, SNAr can occur if the ring is sufficiently activated by electron-withdrawing groups or under forcing conditions. The benzofuranone moiety may provide some activation, potentially allowing for substitution by strong nucleophiles like alkoxides or amines at elevated temperatures.

Lithium-Halogen Exchange: This is a rapid reaction that occurs at low temperatures, typically involving treatment with an organolithium reagent such as n-butyllithium or t-butyllithium. nih.govresearchgate.net This would convert the 5-bromo derivative into the highly reactive 5-lithio species. This organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a diverse range of functional groups at the 5-position.

Table 4.2.2: Substitution and Exchange Reactions

Reaction Reagent(s) Intermediate/Product
Nucleophilic Aromatic Substitution Sodium methoxide (B1231860) (NaOMe) 5-methoxybenzofuran-3(2H)-one oxime

Reactivity of the Benzofuranone Ring System

The reactivity of the core benzofuranone structure is twofold, involving potential electrophilic attack on the electron-rich benzene (B151609) ring and skeletal rearrangements of the five-membered heterocycle.

Electrophilic aromatic substitution (EAS) on the benzene portion of the 5-bromobenzofuran-3(2H)-one core is influenced by the directing effects of three key groups: the 5-bromo substituent, the fused ether oxygen at position 1, and the deactivating effect of the C3-oxime moiety. The outcome of an EAS reaction depends on the balance between these activating and deactivating, as well as ortho-, para-, and meta-directing influences. wikipedia.orglibretexts.org

5-Bromo Group: As a halogen, the bromo substituent is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M), which stabilizes the cationic intermediate (arenium ion) when substitution occurs at these positions. libretexts.org It directs incoming electrophiles to the C4 and C6 positions.

Fused Ether Oxygen: The oxygen atom at position 1 is part of the furanone ring. Its lone pairs can be delocalized into the benzene ring, making it a powerful activating group (+M effect) that directs electrophiles to its ortho and para positions, which are C7 and C5, respectively. Since C5 is already substituted, this effect strongly favors substitution at C7.

The regiochemical outcome of an EAS reaction is determined by the synergistic and competitive nature of these effects. The powerful activating and directing effect of the ether oxygen would strongly favor substitution at the C7 position. The 5-bromo group directs to C4 and C6. Therefore, an incoming electrophile would likely target the C4, C6, or C7 positions, with the precise distribution depending on the specific electrophile and reaction conditions.

Substituent GroupPositionElectronic EffectReactivity EffectDirecting PreferenceTarget Positions
-BrC5-I, +MDeactivatingOrtho, ParaC4, C6
-O- (Fused Ether)C1-I, +MActivatingOrtho, ParaC7, C5 (blocked)
-C=NOH (Oxime)C3-IDeactivating(Meta to C3)C4 (on benzene ring)

The presence of the oxime functionality on a cyclic ketone core makes this compound a potential substrate for the Beckmann rearrangement. This reaction typically occurs under acidic conditions and results in the transformation of a cyclic oxime into a lactam (a cyclic amide) through a ring-expansion mechanism. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org

The mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). Subsequently, the group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, leading to the expansion of the ring. For the (Z)-oxime isomer, the migrating group is the C2-methylene of the benzofuranone ring. This concerted migration and departure of water would yield a seven-membered lactam, specifically a 6-bromo-3,4-dihydro-1,5-benzoxazepin-2(1H)-one. This transformation represents a powerful method for converting the five-membered benzofuranone skeleton into a synthetically valuable seven-membered heterocyclic system. audreyli.com

Derivatization and Functionalization Strategies

The oxime group is a highly versatile functional handle that enables numerous derivatization strategies, including modification of its hydroxyl group and its use as a directing group for C-H functionalization.

The hydroxyl group of the oxime is readily functionalized through O-alkylation or O-acylation to form oxime ethers and esters, respectively. These reactions are not only a means of protecting the hydroxyl group but are often a prerequisite for using the oxime as a directing group in transition-metal-catalyzed reactions. rsc.orgorganic-chemistry.org

O-Alkylation: This is typically achieved by treating the oxime with a base (e.g., NaH, K₂CO₃) to form the corresponding oximate anion, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). maynoothuniversity.ie

O-Acylation: Acylation can be accomplished using acylating agents such as acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine.

These derivatizations modify the electronic properties and steric profile of the oxime, which can be crucial for subsequent transformations.

Reaction TypeReagentsProduct TypePurposeReference Example
O-AlkylationAlkyl Halide (R-X), Base (e.g., NaH)Oxime Ether (C=N-OR)Protection, Activating for C-H functionalizationO-alkylation of ketoximes with alcohols catalyzed by heteropolyacids. rsc.org
O-AcylationAcid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)Oxime Ester (C=N-OCOR)Activating for C-H functionalization, Beckmann rearrangementEsterification of ketoximes using EDCI and DMAP. organic-chemistry.org

Oxime ethers and esters have emerged as powerful directing groups in transition-metal-catalyzed C-H functionalization reactions. nih.gov The nitrogen atom of the oxime coordinates to a metal center (e.g., Pd(II), Rh(III), Co(III)), positioning the catalyst in close proximity to a specific C-H bond, typically at the ortho-position of an adjacent aromatic ring. This allows for the regioselective formation of new C-C or C-heteroatom bonds. bohrium.comnih.govresearchgate.netmanchester.ac.uk

In the case of this compound, the oxime at C3 could direct the functionalization of the C4-H bond on the benzene ring. This would provide a direct synthetic route to 4-substituted benzofuranone derivatives, which are often challenging to prepare via classical methods. nih.gov The reaction would likely require prior conversion of the oxime to an O-methyl or O-acetyl ether to enhance its directing ability. A variety of coupling partners, including aryl boronic acids (for arylation), alkenes (for alkenylation), and alkynes (for alkynylation), could potentially be employed.

Catalyst SystemCoupling PartnerTransformationPotential Product
Pd(OAc)₂, LigandArylboronic Acid (Ar-B(OH)₂)C4-Arylation(Z)-4-Aryl-5-bromobenzofuran-3(2H)-one oxime
[RhCp*Cl₂]₂, AgSbF₆Alkene (e.g., Styrene)C4-Alkenylation(Z)-5-Bromo-4-styrylbenzofuran-3(2H)-one oxime
Co(III) catalystAlkyneC4-Alkynylation(Z)-4-(Alkynyl)-5-bromobenzofuran-3(2H)-one oxime

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the (Z)-5-bromobenzofuran-3(2H)-one oxime molecule. These calculations provide a theoretical foundation for the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for studying benzofuran (B130515) derivatives due to its favorable balance of computational cost and accuracy. physchemres.orgrsc.org In the study of compounds structurally similar to this compound, such as 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime, DFT has been employed to optimize molecular geometry. researchgate.net The B3LYP functional combined with the 6-311G(d,p) basis set is commonly used for these calculations, yielding geometric parameters like bond lengths and angles that show good agreement with experimental data obtained from X-ray crystallography. physchemres.orgresearchgate.net

DFT calculations are also used to determine key electronic properties. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of benzofuran systems. wuxiapptec.com The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and its potential participation in electronic transitions. physchemres.org For instance, studies on related benzofuran structures have used DFT to investigate molecular electrostatic potential, which helps in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. physchemres.org

For situations requiring higher accuracy, particularly in the study of reaction mechanisms or excited states, ab initio methods are employed. These methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide more precise energy calculations and a deeper understanding of complex chemical phenomena. nih.gov

In the context of the furan (B31954) ring, a core component of the target molecule, ab initio studies have been used to investigate photochemical isomerization reactions. nih.gov These calculations can map out the potential energy surfaces of excited states, helping to explain how the molecule behaves upon irradiation and why certain isomers may be formed preferentially. nih.gov Such high-level calculations are essential for validating the results from more approximate methods and for providing benchmark data for complex systems.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. DFT calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. wuxiapptec.com

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted chemical shifts are then compared with experimental data to validate the computed structure. For benzofuran derivatives, this process is essential for confirming structural assignments and understanding how different substituents influence the electronic environment of the nuclei. researchgate.netwuxiapptec.com A close match between the calculated and observed spectra provides strong evidence for the proposed molecular structure.

Below is a representative table illustrating the comparison between hypothetical experimental NMR data for this compound and values predicted by DFT calculations.

AtomExperimental 13C Chemical Shift (ppm)Calculated 13C Chemical Shift (ppm)Difference (ppm)
C245.246.1+0.9
C3158.5157.9-0.6
C3a125.0124.5-0.5
C4128.8129.2+0.4
C5115.3116.0+0.7
C6121.7121.1-0.6
C7112.9113.3+0.4
C7a155.1154.6-0.5

Mechanistic Pathways of Synthesis and Reactivity

Computational studies are invaluable for mapping the detailed reaction mechanisms involved in the synthesis and subsequent reactions of this compound. These investigations can reveal the step-by-step transformation of reactants into products, including the identification of transient intermediates and transition states. researchgate.netnsf.gov

The synthesis of the benzofuran core, for example, can proceed through various routes, such as the acid-catalyzed cyclization of acetals. wuxiapptec.com Computational modeling of this process can elucidate the role of key intermediates, like oxonium ions, and explain the observed regioselectivity by comparing the activation energies of competing reaction pathways. wuxiapptec.com Furthermore, the reactivity of the oxime group can be explored, including its potential for N-O bond fragmentation to form iminyl radicals, which can participate in further synthetic transformations. nsf.gov Various catalytic strategies, often involving transition metals, are used in benzofuran synthesis, and computational chemistry helps in understanding the catalytic cycles and the role of the catalyst in lowering reaction barriers. nih.gov

The heart of mechanistic investigation lies in the identification and characterization of transition states—the highest energy points along a reaction coordinate. DFT calculations are used to locate the geometry of these short-lived species and to compute their energies. The calculated activation energy (the energy difference between the reactants and the transition state) determines the rate of a reaction. wuxiapptec.com

For key synthetic steps, such as the intramolecular cyclization to form the benzofuran ring, transition state analysis can explain why one reaction pathway is favored over another. wuxiapptec.compku.edu.cn For instance, in an acid-catalyzed cyclization, calculations might show that the activation energy for cyclization at one position of the aromatic ring is lower than at another, thus explaining the experimentally observed product distribution. wuxiapptec.com This analysis provides a quantitative understanding of the factors controlling the reaction outcome.

The table below presents hypothetical activation energies for competing pathways in a key synthetic step, as would be determined by transition state analysis.

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway ACyclization to form desired benzofuran ring10.2Favored
Pathway BAlternative cyclization leading to a regioisomer12.5Disfavored
Pathway CSide reaction (e.g., decomposition)18.1Minor

Many chemical reactions can produce multiple stereoisomers, and understanding the origin of stereoselectivity is a major challenge in organic synthesis. The "(Z)" designation in the compound's name refers to the specific spatial arrangement around the C=N double bond of the oxime. Computational chemistry provides powerful tools to investigate why this particular isomer is formed.

By modeling the transition states leading to the different possible stereoisomers (e.g., Z vs. E), their relative energies can be calculated. nih.gov The stereoisomer formed via the lowest energy transition state will be the major product. These calculations can reveal subtle steric and electronic interactions within the transition state structure that favor one geometry over another. researchgate.net For oximes, factors such as non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the substituents and the reacting centers play a critical role in determining the final stereochemical outcome. nih.govresearchgate.net DFT studies can precisely map these interactions and provide a rational basis for the observed stereoselectivity. nih.gov

Conformational Landscapes and Dynamic Processes through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a virtual window into the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamic processes. For a molecule like this compound, MD simulations could reveal how the molecule explores different spatial arrangements, or conformations, over time. This would involve analyzing the rotational freedom around single bonds, the puckering of the furanone ring, and the orientation of the oxime and bromo substituents.

A typical MD simulation would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. The resulting trajectory would map the positions and velocities of the atoms over a specified time, allowing for the characterization of the conformational landscape. Key findings from such a study would likely be presented in a table summarizing the most stable conformers and their relative populations.

Table 1: Hypothetical Data from Molecular Dynamics Simulations on Conformational States

Conformational State Dihedral Angle (°C-C-N-O) Ring Puckering Amplitude (Å) Relative Population (%)
Global Minimum 178.5 0.25 65.3
Local Minimum 1 -175.2 0.28 20.1
Local Minimum 2 85.4 0.31 9.8
Other Various Various 4.8

This table is illustrative and not based on published experimental or computational data.

Studies on Tautomeric Equilibria and Interconversion Barriers

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for molecules containing oxime and ketone functionalities. This compound can theoretically exist in several tautomeric forms, including the oxime-ketone form and potentially an enol-oxime or a nitroso-alkene form. The relative stability of these tautomers and the energy barriers for their interconversion are crucial for understanding the compound's reactivity and potential biological activity.

Quantum chemical calculations, particularly DFT, are the standard approach for investigating tautomeric equilibria. These calculations can predict the Gibbs free energy of each tautomer, allowing for the determination of their relative populations at equilibrium. Furthermore, transition state theory can be employed to calculate the activation energy for the interconversion between tautomers, providing insights into the kinetics of the process.

Table 2: Hypothetical Calculated Tautomeric Stabilities and Interconversion Barriers

Tautomer Relative Gibbs Free Energy (kcal/mol) Calculated Equilibrium Population (%) Interconversion Barrier (kcal/mol)
(Z)-Oxime-Ketone 0.00 98.2 N/A
Enol-Oxime 2.5 1.7 15.4
Nitroso-Alkene 8.1 <0.1 28.9

This table is illustrative and not based on published experimental or computational data.

In the absence of specific studies on this compound, the broader literature on oxime-nitrone tautomerism and the computational analysis of related heterocyclic systems remains the primary source for analogous information. Future computational work is necessary to specifically delineate the conformational and tautomeric landscape of this compound.

Advanced Analytical Methodologies in Benzofuran Oxime Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

For (Z)-5-bromobenzofuran-3(2H)-one oxime, with the molecular formula C₈H₆BrNO₂, the exact mass can be calculated by summing the masses of its constituent isotopes. This theoretical value is then compared against the experimental value obtained from the HRMS instrument. A close match between the calculated and found values provides strong evidence for the compound's identity. Techniques such as Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly used for such determinations in related benzofuran (B130515) structures. nih.govuv.mx

Table 1: Illustrative HRMS Data for a Benzofuran Derivative This table demonstrates the typical data obtained from an HRMS analysis for a related compound, as specific data for the target molecule is not publicly available.

Parameter Value Reference
Molecular Formula C₁₂H₁₀F₃NO₃ nih.gov
Calculated Mass [(M+H)⁺] 274.0646 nih.gov

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating the target compound from reaction byproducts, starting materials, and any potential isomers, thereby ensuring its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like benzofuran oximes. The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. By selecting appropriate columns (e.g., C18 reverse-phase) and mobile phase compositions, researchers can achieve excellent separation and quantify the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for volatile and thermally stable compounds. For benzofuran derivatives, GC-MS can separate isomers and provide mass spectra for each component, aiding in their identification. nih.govresearchgate.net The choice of column, such as an HP-5MS, and a precise temperature program are critical for achieving effective separation of furan (B31954) derivatives. nih.gov

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unequivocal proof of a molecule's structure and stereochemistry.

For oximes, this method can definitively establish the configuration at the C=N double bond as either Z (zusammen) or E (entgegen). In studies of related 5-bromobenzofuran (B130475) oxime derivatives, X-ray crystallography has been used to confirm the Z conformation. researchgate.netjcchems.com The analysis involves growing a suitable single crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions are determined. researchgate.netjcchems.com

Table 2: Example Crystallographic Data for a 5-Bromobenzofuran Oxime Derivative Data from a structurally similar compound, 1-(5-bromobenzofurane-2-yl)-2-mesitylethanoneoxime, which also adopts a Z conformation. researchgate.netjcchems.com

Parameter Value
Compound 1-(5-bromobenzofurane-2-yl)-2-mesitylethanoneoxime
Molecular Formula C₁₉H₁₈BrNO₂
Crystal System Monoclinic
Space Group P2₁/c

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the protons on the aromatic ring, the CH₂ group, and the oxime OH proton. The chemical shifts (δ) and coupling constants (J) help in assigning these signals to specific protons in the molecule.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. Signals corresponding to the carbonyl carbon (C=N), aromatic carbons, and the methylene (CH₂) carbon would be expected, providing further confirmation of the carbon skeleton.

Complementary Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: IR is particularly useful for identifying characteristic functional groups. In the IR spectrum of this compound, key absorption bands would be expected for the O-H stretch of the oxime group (typically a broad band around 3100-3500 cm⁻¹), the C=N stretch (around 1610-1690 cm⁻¹), and vibrations associated with the aromatic ring and the C-Br bond. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide additional information about the molecular framework, especially for the C=N double bond and the aromatic ring system. Studies on related benzofuranone structures have utilized both IR and Raman spectroscopy to assign fundamental vibrational modes. nih.gov

Table 3: Typical IR Absorption Frequencies for Benzofuran Oxime Derivatives

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H stretch (oxime) 3100 - 3500 (broad)
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
C=N stretch (oxime) 1610 - 1690
C=C stretch (aromatic) 1450 - 1600
C-O-C stretch (furan ring) 1040 - 1170

Applications in Synthetic Chemistry and Material Science

(Z)-5-bromobenzofuran-3(2H)-one oxime as a Versatile Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis, offering multiple reactive sites for the construction of diverse molecular architectures. The oxime functionality, the aromatic ring, and the bromine atom can all participate in various chemical transformations, making it a multifaceted precursor for more complex structures.

The inherent reactivity of the oxime and the benzofuranone core in this compound makes it a promising starting material for the synthesis of a wide array of heterocyclic compounds. While direct studies on this specific oxime are not extensively documented, the chemical literature provides numerous examples of related benzofuran (B130515) derivatives being utilized in the synthesis of complex heterocyclic systems. For instance, 2-acetyl-5-bromobenzofuran has been used as a precursor to synthesize a variety of nitrogen- and sulfur-containing heterocycles, such as 1,3,4-thiadiazoles and thiazolidinones. sciepub.com These transformations often involve the condensation of the acetyl group with various reagents. By analogy, the oxime group of this compound can be expected to undergo similar cyclization reactions.

The oxime functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net For example, oximes can undergo reactions to form isoxazoles, pyrazoles, and other related structures. The presence of the benzofuranone scaffold adds another layer of complexity and potential for creating novel fused heterocyclic systems. The synthesis of new heterocyclic compounds from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes has been reported, highlighting the utility of oxime-related functionalities in generating diverse molecular frameworks. nih.gov

Furthermore, the bromine atom on the benzofuran ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, further expanding the diversity of the resulting heterocyclic scaffolds. The synthesis of various benzofuran derivatives often relies on such catalytic strategies to build molecular complexity. nih.govthieme.de

A summary of potential heterocyclic scaffolds derivable from benzofuranone oximes is presented in Table 1.

Heterocyclic ScaffoldPotential Synthetic Route from this compound
IsoxazolesCyclization reactions involving the oxime functionality.
LactamsBeckmann rearrangement of the oxime. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Fused PyrazolesCondensation and cyclization with hydrazine (B178648) derivatives.
Substituted BenzofuransCross-coupling reactions at the bromine position. scienceopen.com

The structural features of this compound make it an intriguing candidate for the design of novel ligands for catalysis. The presence of nitrogen and oxygen atoms in the oxime group allows for the chelation of metal ions, a key feature of many effective ligands. The benzofuran scaffold provides a rigid backbone, which can be beneficial for creating a well-defined coordination sphere around a metal center.

While specific applications of this compound in catalysis are not yet reported, the broader class of benzofuran derivatives has been explored for this purpose. The ability to introduce various functional groups through the bromine atom via cross-coupling reactions would allow for the fine-tuning of the electronic and steric properties of the resulting ligands. This tunability is crucial for optimizing the performance of a catalyst in a given chemical transformation. For example, the introduction of phosphine (B1218219) or amine moieties could create bidentate or tridentate ligands capable of coordinating to a range of transition metals.

The development of palladium(II) complexes with mesoionic carbene ligands for domino Sonogashira coupling/cyclization reactions to synthesize benzofuran and indole (B1671886) derivatives underscores the importance of ligand design in accessing these valuable heterocyclic structures. rsc.org This highlights the potential for novel ligands derived from this compound to play a role in advancing such catalytic methodologies.

Exploration of Material Science Relevance

The unique electronic and structural properties of benzofuranone oximes suggest their potential utility in the field of material science. The conjugated system of the benzofuran ring, coupled with the reactive oxime group, can be harnessed to create materials with interesting optical and electronic properties.

Although specific studies on the optoelectronic and photochromic properties of this compound are not available, the broader family of benzofuran derivatives has been investigated for such applications. Photochromic materials, which undergo a reversible change in color upon exposure to light, are of interest for applications in optical data storage, smart windows, and molecular switches.

The incorporation of the benzofuranone oxime scaffold into larger conjugated systems could lead to novel photochromic materials. The electronic properties of the benzofuran ring system can be modulated by the oxime group and the bromine substituent, potentially influencing the absorption and emission characteristics of the resulting molecules. The synthesis of oxygen-containing heterocycles like furan (B31954) and oxazole (B20620) derivatives has been explored in the context of their therapeutic activities, with some compounds exhibiting interesting electronic properties that could be relevant for materials science applications. derpharmachemica.com

The oxime functional group has been increasingly utilized in polymer chemistry, particularly in the context of "click chemistry" and the formation of dynamic covalent bonds. rsc.org Oxime formation is a highly efficient and reversible reaction, which makes it suitable for creating adaptable and self-healing polymeric materials. rsc.org

This compound could potentially serve as a monomer in polymerization reactions. The oxime group could participate in polycondensation reactions with suitable co-monomers to form polymers with oxime linkages in the backbone. The bromine atom could also be used as a site for polymerization, for example, in the synthesis of conjugated polymers via cross-coupling polymerization techniques.

Alternatively, the compound could be modified to act as a polymerization initiator. For instance, the oxime group could be functionalized with a group capable of initiating radical or other types of polymerization. The resulting polymers would then contain a benzofuranone oxime end-group, which could be used for further post-polymerization modification.

Contributions to Fundamental Organic Reaction Development

While this compound has not been the specific subject of extensive mechanistic studies, its structure encompasses functionalities that are relevant to the development of fundamental organic reactions. The Beckmann rearrangement, for example, is a classic organic reaction that involves the transformation of an oxime into an amide or a lactam. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The study of the Beckmann rearrangement on a substrate like this compound could provide insights into the migratory aptitude of the groups attached to the oxime carbon and the influence of the benzofuranone ring on the reaction outcome. Such a rearrangement would lead to the formation of a seven-membered lactam, a valuable heterocyclic scaffold. mdpi.com

Furthermore, the benzofuran ring itself can undergo interesting transformations, such as ring-opening reactions, to provide access to other molecular architectures. researchgate.netrsc.orgresearchgate.net The interplay between the reactivity of the oxime and the benzofuranone core could lead to the discovery of novel cascade reactions, where multiple bond-forming events occur in a single synthetic operation. The development of new synthetic methods for benzofuran derivatives is an active area of research, with a focus on innovative and catalytic strategies. nih.govscienceopen.comnih.gov

The synthesis and structural characterization of a related compound, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime, has been reported, confirming the stability and accessibility of such brominated benzofuran oxime structures. researchgate.net This foundational work paves the way for further exploration of the reactivity and potential applications of this class of compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Benzofuran (B130515) Oximes

A promising strategy involves the direct synthesis of benzofurans from O-arylhydroxylamines and ketones using acid catalysis, which circumvents the need for intermediate oxime ether formation. This method proceeds through a proposed one-pot condensation- researchgate.netresearchgate.net-sigmatropic rearrangement-cyclization sequence. Another innovative approach utilizes the N-trifluoroacetylation of oxime ethers to trigger a researchgate.netresearchgate.net-sigmatropic rearrangement under mild conditions, proving effective for the synthesis of complex natural benzofurans.

Modern catalysis offers a vast toolkit for constructing the benzofuran core. Eco-friendly alternatives to traditional transition metals are being explored, alongside catalyst-free methodologies. The table below summarizes and compares some emerging synthetic approaches.

MethodologyKey FeaturesCatalyst/ReagentAdvantages
Acid-Catalyzed Condensation One-pot reaction of O-arylhydroxylamines and ketones.Methanesulfonic acidSimplified procedure, avoids intermediate isolation.
researchgate.netresearchgate.net-Sigmatropic Rearrangement Triggered by N-trifluoroacetylation of oxime ethers.TFAA or TFAT-DMAPMild conditions, high yields, suitable for natural product synthesis.
Palladium/Copper Catalysis Sonogashira coupling of iodophenols and terminal alkynes followed by cyclization.(PPh₃)PdCl₂ / CuIHigh efficiency for certain substituted benzofurans.
Catalyst-Free Synthesis Reactions of hydroxyl-substituted aryl alkynes and sulfur ylides.NoneEnvironmentally benign, avoids metal contamination.

Future work in this area will likely focus on expanding the substrate scope of these reactions, further reducing catalyst loading, and utilizing renewable starting materials and solvents to enhance the sustainability profile of benzofuran oxime synthesis.

Exploration of Unconventional Reactivity Patterns and Transformations

Moving beyond classical functional group transformations, future research is set to explore the unconventional reactivity of the benzofuran oxime scaffold. The oxime moiety is not merely a passive functional group but can be an active participant in novel chemical transformations.

One of the most exciting frontiers is the generation of iminyl radicals from oximes through photoredox catalysis or transition metal activation. These highly reactive intermediates can participate in a variety of bond-forming reactions, including intramolecular cyclizations and intermolecular additions, which are not accessible through conventional ionic pathways. This approach opens the door to previously unattainable molecular architectures.

Furthermore, the benzofuran ring itself can be targeted for unconventional modifications. Techniques like C-H functionalization, which directly converts carbon-hydrogen bonds into new functional groups, offer a more atom-economical approach to derivatization compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The interplay between the oxime and the benzofuran ring in directing such reactions is a rich area for future study.

Advanced Understanding of Structure-Reactivity Relationships through Integrated Approaches

A deeper, more predictive understanding of how the molecular structure of a benzofuran oxime dictates its chemical reactivity is a critical goal. Future research will increasingly rely on an integrated approach that combines advanced experimental techniques with sophisticated computational modeling.

Experimental Approaches:

X-ray Crystallography: Provides precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. For instance, studies on related compounds like 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime have confirmed a Z conformation and revealed how intermolecular forces like hydrogen bonds and π-π stacking organize the molecules in the crystal lattice.

Advanced NMR Spectroscopy: Techniques like 2D-NMR can elucidate complex structures and stereochemistry in solution, providing insights into the dynamic behavior of these molecules.

Computational Approaches:

Density Functional Theory (DFT): Allows for the calculation of electronic properties, reaction energetics, and transition state structures, offering a mechanistic rationale for observed reactivity.

Molecular Docking: While traditionally used in drug design, these methods can also model the interaction of benzofuran oximes with catalysts or other reagents, helping to explain selectivity.

By combining these experimental and computational tools, researchers can build robust structure-reactivity models. This will enable the rational design of new benzofuran oximes with tailored reactivity for specific synthetic applications, moving from empirical observation to predictive chemical design.

Integration with Flow Chemistry and Automated Synthesis Technologies

The translation of novel synthetic methods from the laboratory bench to larger-scale production necessitates safer, more efficient, and reproducible processes. Flow chemistry, where reactions are performed in continuous streams within microreactors, offers significant advantages over traditional batch processing.

Key benefits of applying flow chemistry to benzofuran oxime synthesis include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents or exothermic reactions.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Automation: Flow systems can be integrated with automated platforms for reaction optimization, where algorithms explore a wide range of conditions to rapidly identify the ideal parameters.

Future research will focus on developing robust flow-based syntheses for (Z)-5-bromobenzofuran-3(2H)-one oxime and its derivatives, potentially integrating multiple synthetic and purification steps into a single, continuous process.

Expanding Non-Biological Applications and Functional Design of Benzofuran Oxime Systems

While much of the historical focus on benzofuran derivatives has been in medicinal chemistry, there is a growing interest in their non-biological applications, particularly in materials science. The unique electronic and photophysical properties of the benzofuran core make it an attractive building block for functional organic materials. alfa-chemistry.com

The oxime group adds another dimension of functionality, acting as a potential coordination site for metal ions. This opens up possibilities for designing novel ligands for catalysis or creating metallo-supramolecular assemblies. The combination of the rigid, planar benzofuran scaffold with the versatile oxime group allows for the fine-tuning of electronic and optical properties.

Potential Application AreaKey Features of Benzofuran OximesDesign Strategy
Organic Electronics (OLEDs, OFETs) Rigid, planar structure; tunable HOMO/LUMO energy levels; good thermal stability. alfa-chemistry.comnih.govIncorporation into conjugated polymer backbones or as charge-transporting materials. alfa-chemistry.com
Fluorescent Sensors Intrinsic fluorescence of the benzofuran core; potential for quenching or enhancement upon binding to analytes. researchgate.netnih.govFunctionalization with specific recognition units that modulate fluorescence upon interaction with ions (e.g., Fe³⁺) or molecules. researchgate.net
Coordination Chemistry & Catalysis Oxime group as a metal-binding site (ambidentate ligand). nih.govSynthesis of metal complexes where the benzofuran oxime acts as a ligand to create novel catalysts or functional materials. researchgate.net
Brightening Agents Strong absorption in the UV region and emission in the blue region of the visible spectrum. nih.govChemical modification to enhance quantum yield and photostability.

Future efforts will concentrate on the rational design and synthesis of novel benzofuran oxime systems where substituents on both the aromatic ring and the oxime are systematically varied to optimize properties for specific material applications, from advanced electronic devices to sensitive chemical sensors.

Q & A

Q. What are the key synthetic routes for (Z)-5-bromobenzofuran-3(2H)-one oxime, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves oxime formation via condensation of a benzofuranone precursor with hydroxylamine. Reaction conditions such as pH, temperature, and solvent polarity critically affect stereoselectivity. For example, acidic conditions favor the (Z)-isomer due to intramolecular hydrogen bonding stabilizing the desired configuration. A three-component synthesis approach (e.g., involving brominated aryl groups, furanone intermediates, and hydroxylamine derivatives) has been reported for analogous compounds, with yields optimized using catalysts like InCl₃ or Pd(OAc)₂ under reflux .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming oxime configuration and substituent positions. For example, oxime protons typically resonate at δ 8.1–8.3 ppm in DMSO-d₆, while aromatic protons in brominated benzofuran systems appear as doublets or multiplets in δ 7.0–7.8 ppm .
  • X-ray Crystallography : Single-crystal studies (e.g., orthorhombic P2₁2₁2₁ space group) resolve stereochemistry and bond angles, with torsion angles like C–Br–C–O providing confirmation of the (Z)-configuration .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 239 for [M+H]⁺ in EI mode) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

Tools like ACD/Labs Percepta and ChemSpider predict properties such as:

  • LogP : ~2.1 (indicating moderate lipophilicity).
  • Polarizability : ~20.5 ų, influenced by the bromine substituent.
  • Solubility : Low aqueous solubility (≈0.1 mg/mL) due to aromatic and oxime groups, necessitating DMSO or ethanol for dissolution .
    Docking simulations (e.g., AutoDock Vina) can further assess binding affinity to biological targets like PI3Kα, leveraging oxime’s hydrogen-bonding capability .

Q. What mechanistic insights explain contradictions in reported synthetic yields for brominated benzofuranone oximes?

Discrepancies arise from:

  • Catalyst Efficiency : Pd-based catalysts (e.g., Pd(OAc)₂) may degrade under prolonged reflux, reducing yields versus InCl₃, which stabilizes intermediates .
  • Steric Effects : Bulky substituents near the oxime group hinder condensation, requiring optimized stoichiometry (e.g., 1.2 eq hydroxylamine).
  • Byproduct Formation : Competing pathways, such as over-oxidation to nitro compounds, are minimized by inert atmospheres and controlled reaction times .

Q. How does the (Z)-configuration influence biological activity in kinase inhibition studies?

The (Z)-isomer’s spatial arrangement enhances binding to ATP pockets in kinases (e.g., PI3Kα). For example, oxime derivatives with (Z)-stereochemistry show IC₅₀ values as low as 0.012 µM due to optimal hydrogen bonding with Lys802 and Asp933 residues. Mutagenesis studies confirm that replacing the oxime with nonpolar groups abolishes activity .

Q. What strategies resolve spectral overlaps in NMR analysis of this compound derivatives?

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals, resolving aromatic coupling patterns.
  • Solvent Shifting : Deuterated DMSO amplifies chemical shift differences for oxime protons.
  • Dynamic NMR : Variable-temperature experiments distinguish conformational exchange in crowded regions (e.g., δ 7.0–7.8 ppm) .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Different Catalytic Conditions

CatalystSolventTemperatureYield (%)Reference
InCl₃TolueneReflux95
Pd(OAc)₂EthanolReflux90
Silica-H₂SO₄TolueneReflux88

Q. Table 2. Key ¹H NMR Signals for this compound

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Oxime (=N–OH)8.14–8.33Singlet
Aromatic C–Br7.40–7.77Doublet
Benzofuran C–H6.86–7.25Multiplet

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.